molecular formula C6H12O4 B13459031 2-(Hydroxymethyl)-2-methoxybutanoic acid

2-(Hydroxymethyl)-2-methoxybutanoic acid

Cat. No.: B13459031
M. Wt: 148.16 g/mol
InChI Key: ARNSGUITHGSZES-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-2-methoxybutanoic acid is an organic compound that features both hydroxymethyl and methoxy functional groups attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-2-methoxybutanoic acid can be achieved through several methods. One common approach involves the hydroxymethylation of a suitable precursor, such as butanoic acid, using formaldehyde in the presence of a base . This reaction typically occurs under mild conditions and results in the addition of a hydroxymethyl group to the butanoic acid molecule.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-2-methoxybutanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: The major product is 2-(Carboxymethyl)-2-methoxybutanoic acid.

    Reduction: The major product is 2-(Hydroxymethyl)-2-methoxybutanol.

    Substitution: The products vary depending on the substituent introduced.

Scientific Research Applications

2-(Hydroxymethyl)-2-methoxybutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-2-methoxybutanoic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The methoxy group can also affect the compound’s solubility and stability, further modulating its effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hydroxymethyl)-2-methoxypropanoic acid
  • 2-(Hydroxymethyl)-2-methoxyhexanoic acid
  • 2-(Hydroxymethyl)-2-methoxybutanol

Uniqueness

2-(Hydroxymethyl)-2-methoxybutanoic acid is unique due to its specific combination of functional groups and its structural configuration. This uniqueness imparts distinct chemical properties and reactivity patterns, making it valuable for various applications .

Properties

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

IUPAC Name

2-(hydroxymethyl)-2-methoxybutanoic acid

InChI

InChI=1S/C6H12O4/c1-3-6(4-7,10-2)5(8)9/h7H,3-4H2,1-2H3,(H,8,9)

InChI Key

ARNSGUITHGSZES-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)(C(=O)O)OC

Origin of Product

United States

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